N-(2-chlorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide
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Overview
Description
N-(2-chlorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorobenzyl group, a methoxyphenoxy group, and a pyridinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the amide bond: This can be achieved by reacting 2-chlorobenzylamine with 2-(2-methoxyphenoxy)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the pyridinyl group: This step might involve the nucleophilic substitution of a suitable pyridine derivative with the intermediate formed in the previous step.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group might yield a phenol or a ketone, while reduction of the amide bond would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The pathways involved would depend on the specific biological processes being targeted.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-(2-hydroxyphenoxy)-N-(pyridin-2-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-chlorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-3-yl)propanamide: Similar structure but with the pyridinyl group in a different position.
Uniqueness
N-(2-chlorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can confer specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C22H21ClN2O3 |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C22H21ClN2O3/c1-16(28-20-12-6-5-11-19(20)27-2)22(26)25(21-13-7-8-14-24-21)15-17-9-3-4-10-18(17)23/h3-14,16H,15H2,1-2H3 |
InChI Key |
SIZXWKUUDFXUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1Cl)C2=CC=CC=N2)OC3=CC=CC=C3OC |
Origin of Product |
United States |
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